REACTION_CXSMILES
|
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[Br:13][C:14]1[C:18]2[CH:19]=[C:20]([CH2:23][N:24]3[C:28]([C:29]([OH:31])=O)=[C:27]([CH:32]4[CH2:34][CH2:33]4)[N:26]=[C:25]3[CH2:35][CH3:36])[CH:21]=[CH:22][C:17]=2[O:16][C:15]=1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[NH:43][S:44]([C:47]([F:50])([F:49])[F:48])(=[O:46])=[O:45]>C1COCC1>[Br:13][C:14]1[C:18]2[CH:19]=[C:20]([CH2:23][N:24]3[C:28]([C:29]([NH2:3])=[O:31])=[C:27]([CH:32]4[CH2:33][CH2:34]4)[N:26]=[C:25]3[CH2:35][CH3:36])[CH:21]=[CH:22][C:17]=2[O:16][C:15]=1[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[NH:43][S:44]([C:47]([F:49])([F:48])[F:50])(=[O:45])=[O:46]
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
product
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC2=C1C=C(C=C2)CN2C(=NC(=C2C(=O)O)C2CC2)CC)C2=C(C=CC=C2)NS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ammonia was bubbled through the solution for 30 mins
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture then stirred for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Ammonia was again bubbled through the reaction mixture for 30 mins
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the solution stirred for a further 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (1 liter)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
Cold dilute hydrochloric acid (0.25M ca. 1 liter) was added dropwise to the vigorously stirred reaction mixture until pH6
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted further with ethyl acetate (3×500 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×800 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC2=C1C=C(C=C2)CN2C(=NC(=C2C(=O)N)C2CC2)CC)C2=C(C=CC=C2)NS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |